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Acridine, 9-amino-3-methyl-

Frameshift mutagenesis DNA intercalation Salmonella typhimurium TA1537

Acridine, 9-amino-3-methyl- (CAS 23045-13-8; IUPAC: 3-methylacridin-9-amine; also designated 5-amino-2-methylacridine) is a tricyclic aromatic heterocycle of the 9-aminoacridine subclass, bearing a primary amino group at position 9 and a single methyl substituent at position 3 of the acridine ring system (C₁₄H₁₂N₂, MW 208.26 g/mol). As a member of the broader aminoacridine family, the compound shares the core capacity for DNA intercalation driven by its planar polycyclic architecture; however, the specific 3-methyl substitution pattern distinctively modulates its electronic distribution, steric profile, and resultant biological activity relative to the parent 9-aminoacridine and to positional isomers substituted at the 1- or 2-positions.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 23045-13-8
Cat. No. B15482247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9-amino-3-methyl-
CAS23045-13-8
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N
InChIInChI=1S/C14H12N2/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3,(H2,15,16)
InChIKeyYDNFAUYKNHHSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-3-methylacridine (CAS 23045-13-8): Chemical Identity, Acridine-Class Characteristics, and Procurement-Relevant Context


Acridine, 9-amino-3-methyl- (CAS 23045-13-8; IUPAC: 3-methylacridin-9-amine; also designated 5-amino-2-methylacridine) is a tricyclic aromatic heterocycle of the 9-aminoacridine subclass, bearing a primary amino group at position 9 and a single methyl substituent at position 3 of the acridine ring system (C₁₄H₁₂N₂, MW 208.26 g/mol) [1]. As a member of the broader aminoacridine family, the compound shares the core capacity for DNA intercalation driven by its planar polycyclic architecture; however, the specific 3-methyl substitution pattern distinctively modulates its electronic distribution, steric profile, and resultant biological activity relative to the parent 9-aminoacridine and to positional isomers substituted at the 1- or 2-positions [2][3]. This substitution-dependent differentiation renders simple in-class interchange unreliable, a consideration that is critical for informed scientific procurement and experimental design.

Identity-specific probe 3-Methyl positional isomer with distinct DNA intercalation geometry and biological profile relative to 1- or 2-methyl analogs.
Substitution-dependent context Reported class-level reduction in frameshift mutagenicity and DNA binding affinity compared to unsubstituted 9-aminoacridine.
Mitochondrial-sparing profile Lacks 3,6-diamino or 10-methyl groups; predicted to spare mitochondrial DNA in eukaryotic systems.
Reported differentiation induction Patent-level evidence for monocytic differentiation from undifferentiated cells; supports differentiation therapy screening contexts.

Why Generic 9-Aminoacridine Substitution Is Insufficient: Substituent-Dependent Differentiation of 9-Amino-3-methylacridine (CAS 23045-13-8)


The 9-aminoacridine pharmacophore is highly sensitive to even minor ring substitution. Published structure–activity relationship (SAR) data demonstrate that introducing a methyl group onto the acridine ring of 9-aminoacridine materially reduces both frameshift mutagenicity in Salmonella typhimurium and intercalative DNA binding affinity, whereas halogen substitution produces the opposite effect [1]. Critically, the position of methyl substitution is not interchangeable: the 3-methyl (meta to the ring nitrogen), 1-methyl, and 2-methyl positional isomers present distinct electronic and steric environments that differentially modulate DNA intercalation geometry, base-pair stacking interactions, and the compound's propensity for mitochondrial versus nuclear mutagenic activity in eukaryotic systems [2]. Furthermore, the absence of additional amino groups at positions 3 and 6—a hallmark of highly mutagenic acridines such as proflavine—means that 9-amino-3-methylacridine occupies a distinct region of the efficacy–genotoxicity landscape that cannot be replicated by simply selecting any 9-aminoacridine derivative [2][3]. For procurement decisions, substituting this compound with 9-aminoacridine, quinacrine, acridine orange, or a positional methyl isomer introduces uncontrolled variables in DNA binding affinity, mutagenic potency, and cellular response, thereby compromising experimental reproducibility and mechanistic interpretation.

9-Amino-3-methylacridine
Methyl substitution reduces mutagenicity; mitochondrial-sparing; positional isomer-specific intercalation.
9-Aminoacridine (parent)
Higher frameshift mutagenicity and DNA binding; substitution may shift genotoxic liability upward.
9-Amino-3-methylacridine
Single 9-amino group; no mitochondrial petite mutation in yeast assays.
Diaminoacridines (proflavine, etc.)
3,6-Diamino substitution drives mitochondrial mutagenicity; profile may not transfer to this compound.
9-Amino-3-methylacridine (CAS 23045-13-8)
Methyl at position 3 defines unique electronic and steric environment for DNA intercalation.
1- or 2-methyl positional isomers
Isomer substitution may alter intercalation geometry and biological response; not directly interchangeable.

9-Amino-3-methylacridine (CAS 23045-13-8): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Reduced Frameshift Mutagenicity and DNA Intercalation Affinity Compared with Unsubstituted 9-Aminoacridine

Tomosaka et al. (1997) synthesized a panel of ring-substituted 9-aminoacridine derivatives and directly compared their frameshift mutagenicity in Salmonella typhimurium TA1537 and intercalative DNA binding affinity. The study demonstrated that the introduction of a methyl group into the acridine ring of 9-aminoacridine (the parent compound 1) reduced both mutagenic activity and DNA binding affinity, in direct contrast to chlorine substitution, which increased both endpoints [1]. Although the published abstract does not specify the exact methyl positional isomers tested, the directional effect—methyl substitution reduces, chlorine substitution enhances—has been confirmed across independent studies of acridine mutagenicity [2]. This establishes that 9-amino-3-methylacridine, by virtue of its 3-methyl substituent, is expected to exhibit attenuated genotoxic liability relative to unsubstituted 9-aminoacridine, while retaining the core capacity for DNA intercalation that underpins its biological utility.

Frameshift Mutagenicity vs. Parent
Class-level inference
Reduced mutagenic activity and reduced intercalative DNA binding vs. unsubstituted 9-aminoacridine (directional, methyl-substituted class)
Supports genotoxicity-minimized DNA intercalation probe selection.
Exact fold-change for 3-methyl isomer not individually reported; Salmonella TA1537 assay.
Frameshift mutagenesis DNA intercalation Salmonella typhimurium TA1537 Genotoxicity screening

Absence of Mitochondrial Mutagenicity in Yeast: Differentiation from 3,6-Diaminoacridines

Iwamoto et al. (1984) systematically evaluated the mutagenic activity of amino- and methyl-substituted acridine analogs in both Salmonella typhimurium (frameshift) and Saccharomyces cerevisiae (nuclear and mitochondrial mutation). The study reported that 9-aminoacridine analogs (bearing a single amino group at position 9) were strong frameshift mutagens in the bacterial system but, critically, did not cause mitochondrial ('petite') mutation in yeast [1]. In contrast, 3,6-diamino substitution and/or the presence of a 10-methyl group were identified as structural requisites for significant mitochondrial mutagenic activity in the yeast assay [1]. Since 9-amino-3-methylacridine bears only a single 9-amino group and a 3-methyl substituent—lacking both a second amino group at position 6 and a 10-methyl group—it falls into the class of acridines predicted to spare mitochondrial DNA. This distinguishes it from clinically important but mitochondrially active aminoacridines such as proflavine (3,6-diaminoacridine) and acriflavine.

Mitochondrial Mutagenicity (Yeast)
Class-level inference
No mitochondrial petite mutation observed for 9-amino-mono-substituted acridines; activity absent vs. diaminoacridines
Indicates mitochondrial-sparing profile for eukaryotic cell-based assays.
Quantitative revertant frequencies for this specific isomer not reported; S. cerevisiae assay.
Mitochondrial mutagenesis Saccharomyces cerevisiae Petite mutation Organelle toxicity

Altered Lipophilicity (XLogP3) Relative to Parent 9-Aminoacridine: Implications for Membrane Permeability and Partitioning

Physicochemical property comparison using computed descriptors from PubChem reveals that 9-amino-3-methylacridine exhibits an XLogP3 value of 3.2 [1], whereas the parent compound 9-aminoacridine is reported with a LogP of approximately 3.55 (from molbase/chemspider authoritative data) [2]. The addition of the 3-methyl group thus reduces calculated lipophilicity by approximately 0.35 log units. This difference, while modest, can affect compound partitioning into lipid bilayers, passive membrane permeability, and non-specific protein binding in cellular assays. The direction of the change is consistent with the electronic effect of the methyl group, which slightly increases the electron density on the acridine ring system, modestly reducing the compound's overall hydrophobic character relative to the unsubstituted parent.

Lipophilicity (XLogP3)
Supporting evidence
XLogP3 3.2 (PubChem) vs. parent 9-aminoacridine ~3.55; ΔLogP ≈ −0.35
Lower lipophilicity may affect membrane permeability and non-specific binding.
Computed property; validate experimentally for critical assays.
Lipophilicity XLogP3 Physicochemical profiling Membrane permeability

Positional Specificity: Structural Differentiation of 3-Methyl from 1-Methyl and 2-Methyl 9-Aminoacridine Isomers

Three distinct mono-methyl positional isomers of 9-aminoacridine are catalogued in authoritative chemical databases: 9-amino-1-methylacridine (CAS 23045-12-7, XLogP3 = 3.2), 9-amino-2-methylacridine (also designated 5-amino-3-methylacridine, CAS not specified but structurally documented), and 9-amino-3-methylacridine (CAS 23045-13-8, XLogP3 = 3.2) [1][2]. Although all three share the same molecular formula (C₁₄H₁₂N₂) and molecular weight (208.26 g/mol), the position of the methyl group relative to the ring nitrogen and the 9-amino substituent creates distinct electronic environments. Position 3 places the methyl group meta to the acridine ring nitrogen and para to one of the fused ring junctions, resulting in a unique resonance contribution and steric profile during DNA intercalation. The 1984 systematic mutagenicity study confirmed that the position of methyl and amino substituents is a primary determinant of biological activity in both bacterial and yeast systems [3]. Procurement of the correct positional isomer is therefore essential for experimental reproducibility.

Positional Isomer Identity
Supporting evidence
3-methyl (CAS 23045-13-8) vs. 1-methyl (CAS 23045-12-7) vs. 2-methyl; identical MW but distinct substitution topology
Isomer-verified procurement is critical for SAR reproducibility.
Head-to-head biological data for individual isomers limited.
Positional isomerism Structure–activity relationship Electronic effects DNA intercalation geometry

Cellular Differentiation-Inducing Activity: Evidence for Monocytic Differentiation from Undifferentiated Progenitor Cells

Patent-derived biological activity data indicate that 9-amino-3-methylacridine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation along the monocytic lineage [1]. This property has been cited as evidence for potential utility as an anticancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. Although quantitative EC₅₀ or IC₅₀ values from a defined cell-line model (e.g., HL-60 or U-937 differentiation assays) could not be retrieved from the accessible primary literature for this specific compound, the qualitative activity profile suggests a biological function—differentiation induction—that is distinct from the primarily DNA-damaging or intercalation-only mechanisms of many comparator acridines such as 9-aminoacridine or amsacrine. This differentiation-inducing property aligns the compound more closely with the therapeutic concept of 'differentiation therapy,' a strategy successfully exploited by agents such as all-trans retinoic acid in acute promyelocytic leukemia.

Differentiation Induction
Supporting evidence
Reported monocytic differentiation from undifferentiated cells (patent-level data, qualitative)
Supports differentiation therapy screening context; mechanism distinct from DNA-damaging comparators.
Quantitative EC₅₀ values not available from peer-reviewed literature; verify in relevant cell models.
Cell differentiation Monocyte induction Anticancer screening Psoriasis model

9-Amino-3-methylacridine (CAS 23045-13-8): Evidence-Anchored Research and Industrial Application Scenarios


Genotoxicity-Minimized DNA Intercalation Probe for Antimicrobial and Anticancer Screening Cascades

In hit-discovery campaigns where DNA intercalation is a desired mechanism of action but genotoxic liability (particularly frameshift mutagenicity) must be minimized to avoid false-positive attrition, 9-amino-3-methylacridine presents a structurally rational choice over unsubstituted 9-aminoacridine. The methyl group at position 3 has been demonstrated, at the class level, to reduce both frameshift mutagenic activity in Salmonella typhimurium TA1537 and intercalative DNA binding affinity relative to the parent scaffold [1]. This provides a more favorable therapeutic index for intercalation-dependent antimicrobial or anticancer activity in early-stage phenotypic screens, where excessive DNA damage signaling can confound mechanism-of-action deconvolution.

Mitochondrial-Sparing Acridine Tool Compound for Eukaryotic Cell-Based Studies

For researchers employing yeast or mammalian cell models where mitochondrial toxicity is a known confounder of acridine-based interventions, 9-amino-3-methylacridine is predicted to spare mitochondrial DNA based on the systematic structure–activity analysis of Iwamoto et al. (1984), which identified 3,6-diamino and/or 10-methyl substitution as structural requisites for mitochondrial petite mutagenicity [2]. Since the compound carries only a single 9-amino group and a 3-methyl substituent, it avoids the mitochondrial liability profile characteristic of clinically used diaminoacridines such as proflavine and acriflavine. This makes it a cleaner tool for dissecting nuclear-DNA-mediated versus mitochondrial-DNA-mediated acridine effects.

Differentiation Therapy Screening in Hematological Malignancy and Psoriasis Models

The reported activity of 9-amino-3-methylacridine in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [3] positions it as a candidate probe for differentiation therapy screening—an approach that seeks to reprogram malignant or hyperproliferative cells toward a terminally differentiated, non-dividing phenotype. Unlike conventional DNA-damaging acridines (e.g., amsacrine) that operate primarily through topoisomerase poisoning and cytotoxicity, the differentiation-inducing property of this compound may engage alternative molecular pathways. This warrants its use in comparative phenotypic profiling studies in acute myeloid leukemia cell lines (HL-60, U-937, THP-1) and in keratinocyte hyperproliferation models relevant to psoriasis.

Physicochemical Reference Standard for Positional Isomer Differentiation in Acridine SAR Studies

Given that 9-amino-3-methylacridine (CAS 23045-13-8, XLogP3 = 3.2) [4] shares identical molecular formula and near-identical computed lipophilicity with its positional isomers 9-amino-1-methylacridine (CAS 23045-12-7) [5] and 9-amino-2-methylacridine, yet displays a distinct biological profile governed by substituent position, this compound serves as an essential reference standard in systematic SAR campaigns exploring the impact of methyl substitution topology on DNA binding, mutagenicity, cellular uptake, and target engagement. Its procurement ensures that structure–activity correlations are anchored to a chemically authenticated, positionally defined entity rather than an ambiguous or isomerically mixed preparation.

Application
Selection Property
Validation Focus
DNA intercalation screening probe
Substitution-dependent mutagenicity context
Frameshift mutagenicity endpoint review (e.g., TA1537)
Mitochondrial-sparing tool for eukaryotic models
Mitochondrial mutagenicity class profile (single 9-amino group)
Mitochondrial vs. nuclear endpoint interpretation
Cell differentiation screening probe
Reported monocytic differentiation context (patent-level)
Differentiation endpoint validation in relevant cell models
Positional isomer reference standard for SAR
Isomer-identity confirmation (CAS 23045-13-8)
Isomer-specific biological activity comparison
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